molecular formula C10H7ClN2S B068464 4-(4-Chlorophenyl)pyrimidine-2-thiol CAS No. 175203-08-4

4-(4-Chlorophenyl)pyrimidine-2-thiol

Cat. No.: B068464
CAS No.: 175203-08-4
M. Wt: 222.69 g/mol
InChI Key: TWKIWOOKHPWUIM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C10H7ClN2S and a molecular weight of 222.69 g/mol . This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a thiol group at the 2-position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)pyrimidine-2-thiol typically involves the reaction of 4’-chloroacetophenone with thiourea in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like ethanol or N,N-dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 4-(4-Chlorophenyl)pyrimidine-2-thiol, have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against a range of bacterial strains:

  • In vitro Studies : Research has demonstrated that this compound shows potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with some derivatives being more effective than standard antibiotics like ampicillin and ciprofloxacin .
Compound Target Bacteria Activity Level
This compoundE. coliModerate to High
This compoundS. aureusHigh
This compoundPseudomonas aeruginosaModerate

Anticancer Properties

The compound has also been evaluated for anticancer potential. Studies indicate that various pyrimidine derivatives, including those with the chlorophenyl substitution, demonstrate cytotoxic effects against cancer cell lines:

  • Case Study : A series of pyrimidine thiol derivatives were synthesized and screened for anticancer activity, revealing that certain compounds exhibited significant inhibition of cancer cell proliferation, particularly in breast and lung cancer models .
Compound Cancer Cell Line IC50 Value (μM)
This compoundMCF-7 (Breast)12.5
This compoundA549 (Lung)15.0

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrimidines has shown promising results. The presence of electron-withdrawing groups like chlorine enhances the anti-inflammatory activity:

  • Mechanism : Compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the introduction of electron-withdrawing groups at specific positions on the pyrimidine ring enhances biological activity:

  • Key Findings :
    • Substitution at the 4-position with a chlorophenyl group significantly increases antibacterial and anticancer potency.
    • Variations in substituents at the 2 and 6 positions can modulate activity against specific pathogens or cancer types .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2(1H)-pyrimidinethione
  • 4-(4-Chlorophenyl)-6-methylpyrimidine-2-thiol
  • 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine

Uniqueness

4-(4-Chlorophenyl)pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and thiol groups allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Biological Activity

4-(4-Chlorophenyl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H7ClN2S
  • CAS Number : 175203-08-4

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A summary of its activity against various pathogens is presented in the table below.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus 0.25 - 0.5 mg/mL
Escherichia coli 0.5 - 1 mg/mL
Candida albicans 1 - 2 mg/mL
Pseudomonas aeruginosa 0.5 mg/mL

The compound has been compared to standard antibiotics such as ampicillin, showing comparable or superior activity against certain bacterial strains, particularly Gram-positive bacteria.

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated potential antitumor activity. A study conducted by Sukhwal and Verma evaluated various derivatives of pyrimidine compounds for their anticancer properties, with findings indicating that certain substitutions enhance efficacy against cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies revealed that the compound significantly inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that the presence of the thiol group is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to apoptosis and cell cycle regulation in tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the pyrimidine ring can significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as chlorine enhances antimicrobial potency, while variations in substituents can affect antitumor efficacy.

Properties

IUPAC Name

6-(4-chlorophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKIWOOKHPWUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370957
Record name 4-(4-chlorophenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-08-4
Record name 4-(4-Chlorophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-CHLOROPHENYL)-2-PYRIMIDINETHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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